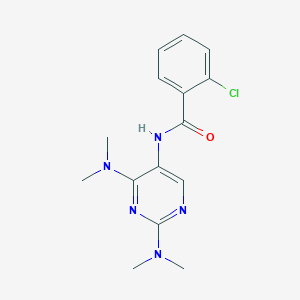

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chlorobenzamide” is a chemical compound that likely belongs to the family of pyrimidine-based compounds. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A foundation of research involving N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chlorobenzamide is its role in the synthesis and characterization of stable chemical structures. Schmidt (2002) detailed the formation of stable betainic pyrimidinaminides through nucleophilic substitution, highlighting the importance of electronic and kinetic stabilization effects (Schmidt, 2002).

pH Sensing Application

Innovative applications include the development of pH sensors. Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives that act as colorimetric pH sensors. These sensors exhibit dramatic color changes upon protonation, offering potential utility in developing logic gates and sensing applications (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, Yun Lu, 2017).

Antibacterial and Antifungal Activities

The antimicrobial potential of pyrimidine derivatives has been a significant area of study. Khan et al. (2015) investigated the antibacterial and antifungal activities of new pyrimidine derivatives, revealing their significant activity against common pathogens. These findings underscore the potential of pyrimidine compounds in developing new antimicrobial agents (Z. Khan, Arif-ullah Khan, P. Wan, Yongmei Chen, D. Kong, Shafiullah Khan, Kamran Tahir, 2015).

Molecular Recognition and Hydrogen Bonding

Research also extends into the study of molecular recognition and hydrogen bonding, crucial for understanding drug action mechanisms. Rajam et al. (2017) explored the cation tautomerism and hydrogen bonding in pyrimidinium salts, providing insights into molecular recognition processes vital for pharmaceutical development (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, C. Glidewell, 2017).

Propiedades

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-7-5-6-8-11(10)16/h5-9H,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQHXEZUNIYFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2978570.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)

![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2978584.png)

![(3-Methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2978588.png)

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2978589.png)